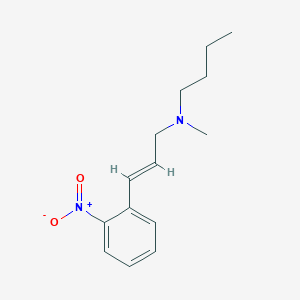![molecular formula C22H30N2O2 B3852228 N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide
Übersicht
Beschreibung
N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide, commonly known as DMAP or DMNP, is a chemical compound that has been widely used in scientific research. It belongs to the class of synthetic opioids and acts as a selective agonist of the μ-opioid receptor.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Antiproliferative Activity
N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide and its derivatives have been explored for their binding affinity and selectivity at sigma receptors. For instance, Berardi et al. (2005) synthesized various methylpiperidines derivatives to probe sigma-subtype affinities and selectivities. They found that certain derivatives demonstrated potent sigma(1) ligand properties and antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Imaging and Diagnostic Applications
Another application is in the field of diagnostic imaging. Kepe et al. (2006) used a compound structurally related to N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using positron emission tomography (PET) (Kepe et al., 2006).
Potential in Drug Development
In drug development, derivatives of N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide have been investigated for various pharmacological activities. For example, Rautio et al. (2000) studied morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential prodrug development for topical drug delivery (Rautio et al., 2000).
Antibacterial and Antifungal Activities
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives and screened them for antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activities, suggesting their potential use in developing new antibacterial and antifungal agents (Helal et al., 2013).
Eigenschaften
IUPAC Name |
N,N-diethyl-1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-4-24(5-2)22(25)18-9-8-14-23(16-18)15-17-12-13-21(26-3)20-11-7-6-10-19(17)20/h6-7,10-13,18H,4-5,8-9,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFMBZGZWYOUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(4-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3852166.png)

![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)


![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
